2-氨基丙烷-1,3-二醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-1,3-propanediol (also known as serinol) is a high-value-added chemical that is used as a building block for the synthesis of a variety of compounds . These include drugs to treat type 2 diabetes mellitus, the antibiotic chloramphenicol, immune multiple sclerosis, and a new generation of nonionic X-ray contrast agents .

Synthesis Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis

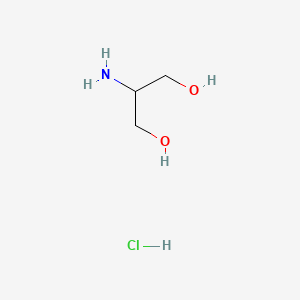

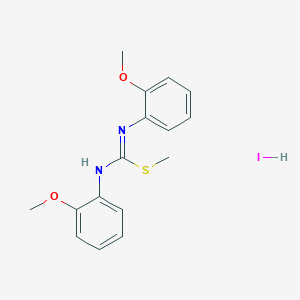

The molecular formula of 2-aminopropane-1,3-diol Hydrochloride is C3H10ClNO2 . The molecular weight is 127.57 g/mol .Chemical Reactions Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Physical And Chemical Properties Analysis

The molecular weight of 2-aminopropane-1,3-diol Hydrochloride is 127.57 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The exact mass is 127.0400063 g/mol .科学研究应用

1. 免疫学应用

Kiuchi 等人(2000 年)的一项研究探索了各种 2-取代的 2-氨基丙烷-1,3-二醇及其免疫抑制活性。他们发现某些化合物,包括 2-氨基-2-[2-(4-辛基苯基)乙基]丙烷-1,3-二醇盐酸盐,显示出显着的免疫抑制活性,使其有可能用作器官移植的免疫抑制剂 (Kiuchi 等人,2000)。

2. 物理和化学性质

Chenlo 等人(2002 年)测量了 2-氨基-2-甲基丙烷-1,3-二醇盐酸盐水溶液的粘度。了解这些物理性质对于工业和实验室应用至关重要 (Chenlo 等人,2002)。

3. 药理学和治疗效果

Fujita 等人(1996 年)的研究发现,几种 2-烷基-2-氨基丙烷-1,3-二醇是有效的免疫抑制剂。这些化合物,包括 2-氨基-2-十四烷基丙烷-1,3-二醇盐酸盐,在延长大鼠皮肤同种异体移植存活时间方面比环孢菌素 A 更有效,表明它们在免疫抑制治疗中的潜力 (Fujita 等人,1996)。

4. 抗菌特性

Hossain 等人(2004 年)的一项研究从吸湿链霉菌中分离出包括 N-水杨酰基-2-氨基丙烷-1,3-二醇在内的化合物。这些化合物对一系列革兰氏阳性菌和革兰氏阴性菌表现出显着的抗菌活性,表明它们在抗菌治疗中的潜力 (Hossain 等人,2004)。

5. 合成与化学应用

Rüger 等人(2010 年)设计并合成了一系列新的 5-氨基-2-杂芳基-1,3-二噁烷,这些二噁烷由 N-保护的 2-氨基丙烷-1,3-二醇制成,证明了 2-氨基丙烷-1,3-二醇盐酸盐衍生物在有机合成和作为化学预防剂方面的潜力 (Rüger 等人,2010)。

6. 药效学研究

Robin 等人(2007 年)的一项研究合成了一系列 1-氨基丙烷-2-醇,并评估了它们对疟疾菌株的疗效。这项研究有助于了解 1-氨基丙烷-2-醇盐酸盐衍生物在治疗疟疾方面的治疗潜力 (Robin 等人,2007)。

作用机制

Target of Action

It’s known that serinol is a common intermediate for several chemical processes .

Mode of Action

It’s known to be used as a precursor for the synthesis of various compounds, including synthetic antibiotics like chloramphenicol . The compound’s interaction with its targets and the resulting changes are subject to the specific synthesis process and the final compound being produced.

Biochemical Pathways

Serinol Hydrochloride is involved in several biochemical pathways due to its role as an intermediate in the synthesis of various compounds. For instance, it’s used in the synthesis of sphingosine/ceramide , which are important components of cell membranes and play a crucial role in signal transmission and cell recognition.

Pharmacokinetics

It’s known to be very stable, corrosive, hygroscopic, and dissolves very well in water , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of Serinol Hydrochloride’s action depend on the specific compounds it’s used to synthesize. For instance, when used in the synthesis of sphingosine/ceramide, it contributes to the formation of vital components of cell membranes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Serinol Hydrochloride. It’s known to be very stable and dissolves well in water , suggesting it can remain active in various environments.

安全和危害

未来方向

2-Amino-1,3-propane diols have been used as a versatile platform for the synthesis of aliphatic cyclic carbonate monomers . This approach will provide direct access to functional biodegradable polymers and impact the development of next-generation materials for biomedical and environmentally friendly products .

属性

IUPAC Name |

2-aminopropane-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGBLRKKPTUYNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905850 |

Source

|

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100929-48-4, 73708-65-3 |

Source

|

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-propanediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899106.png)

![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2899110.png)

![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)

![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)

![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)